5-Methyl-1-hexene
Overview
Description
5-Methyl-1-hexene: is an organic compound with the molecular formula C7H14 . It is a colorless liquid with a distinct smell. This compound is classified as an alkene due to the presence of a carbon-carbon double bond. The structure of this compound consists of a six-carbon chain with a methyl group attached to the fifth carbon atom and a double bond between the first and second carbon atoms .
Scientific Research Applications
Chemistry:
Chemical Intermediate: It serves as an intermediate in the synthesis of other compounds, such as synthetic resins, rubber, and lubricants.
Biology and Medicine:
Research Tool:
Industry:
Polymer Production: this compound is used as a comonomer in the production of polyethylene, which is a widely used plastic.
Lubricants and Additives: It is also used in the formulation of synthetic lubricants and fuel additives.
Safety and Hazards
Mechanism of Action
Target of Action
5-Methyl-1-hexene is a type of alkene, a class of organic compounds that contain carbon-carbon double bonds. The primary targets of alkenes like this compound are electrophiles, substances that seek to form bonds with electron-rich species .
Mode of Action
The mode of action of this compound involves electrophilic addition, a common reaction mechanism for alkenes . In this process, the π electrons of the alkene act as a base and extract the acidic proton of an electrophile, such as a haloacid . This forms a new σ bond between one of the alkene carbons and the electrophile, leaving the other carbon with a positive formal charge . The nucleophilic part of the electrophile then attacks the electrophilic carbocation to form a new bond .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving electrophilic addition reactions . These reactions can lead to the formation of various products, depending on the electrophile involved. For instance, reaction with a haloacid can lead to the formation of halogenated alkanes .
Pharmacokinetics
The pharmacokinetics of this compound, like other small organic molecules, would involve absorption, distribution, metabolism, and excretion (ADME). It’s important to note that these properties can be influenced by factors such as the compound’s chemical structure, lipophilicity, and molecular weight .
Result of Action
The result of this compound’s action is the formation of new compounds through electrophilic addition reactions . These reactions can lead to a variety of products, depending on the specific electrophile involved .
Biochemical Analysis
Cellular Effects
The effects of 5-Methyl-1-hexene on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound may alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism. Additionally, this compound can affect cell signaling pathways by interacting with membrane receptors or intracellular signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. For instance, this compound may inhibit or activate enzymes involved in metabolic pathways, resulting in altered metabolic flux. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Over time, this compound may undergo oxidation or other chemical reactions, leading to the formation of different metabolites. These changes can impact the long-term effects of this compound on cellular function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. For example, high doses of this compound may induce oxidative stress or toxicity in certain cell types. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. Additionally, the localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes .
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Methyl-1-hexene can undergo oxidation reactions to form various oxygenated products.
Hydration: In the presence of an acid catalyst, this compound can react with water to form 5-methyl-1-hexanol .
Hydrogenation: This compound can be hydrogenated to form 5-methylhexane using hydrogen gas and a metal catalyst such as palladium or platinum.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Hydration: Typically requires as a catalyst.
Hydrogenation: Requires and a like palladium or platinum.
Major Products:
5-Methyl-1-hexanol: (from hydration or partial oxidation)
5-Methyl-1-hexanoic acid: (from complete oxidation)
5-Methylhexane: (from hydrogenation)
Comparison with Similar Compounds
1-Hexene: Another linear alpha-olefin with a similar structure but without the methyl group on the fifth carbon.
4-Methyl-1-pentene: A compound with a similar structure but with the methyl group on the fourth carbon and a shorter carbon chain.
3-Methyl-1-butene: A shorter chain alkene with the methyl group on the third carbon.
Uniqueness:
Structural Differences: The position of the methyl group in 5-Methyl-1-hexene provides unique chemical properties and reactivity compared to its isomers.
Reactivity: The presence of the methyl group can influence the compound’s reactivity in various chemical reactions, making it distinct from other alkenes
Properties
IUPAC Name |
5-methylhex-1-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h4,7H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUFYGIESXPUPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | ISOHEPTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3684 | |
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Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25302-96-9 | |
Details | Compound: 1-Hexene, 5-methyl-, homopolymer | |
Record name | 1-Hexene, 5-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25302-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60188732 | |
Record name | 5-Methylhex-1-ene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isoheptene appears as a colorless liquid. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Colorless liquid; [Aldrich MSDS] | |
Record name | ISOHEPTENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3684 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 5-Methylhex-1-ene | |
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CAS No. |
68975-47-3, 3524-73-0 | |
Record name | ISOHEPTENE | |
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URL | https://cameochemicals.noaa.gov/chemical/3684 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 5-Methyl-1-hexene | |
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Record name | 5-Methylhex-1-ene | |
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Record name | 5-Methyl-1-hexene | |
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Record name | 5-Methylhex-1-ene | |
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Record name | Isoheptene | |
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Record name | 5-methylhex-1-ene | |
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Record name | 5-METHYLHEX-1-ENE | |
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Retrosynthesis Analysis
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